Pentanoyl-d9 chloride, also known as deuterated pentanoyl chloride, is a deuterated acyl chloride derived from pentanoic acid. The compound features a carbon chain of five carbon atoms with a terminal acyl chloride functional group, where some hydrogen atoms are replaced by deuterium isotopes. This substitution enhances the compound's utility in various chemical and biological applications, particularly in studies involving isotopic labeling. Pentanoyl-d9 chloride is typically a colorless liquid and exhibits similar reactivity to other acyl chlorides, making it valuable in organic synthesis.
These reactions highlight the compound's reactivity due to the presence of the electron-withdrawing chlorine atom, which enhances the electrophilicity of the carbonyl carbon.
Pentanoyl-d9 chloride is synthesized through the chlorination of pentanoic acid, where hydrogen atoms are replaced by deuterium isotopes. The synthesis typically involves:
Pentanoyl-d9 chloride has several applications:
Interaction studies involving pentanoyl-d9 chloride primarily focus on its reactivity with biological nucleophiles. While specific studies on this compound may be limited, general research on acyl chlorides indicates that they can interact with proteins and nucleic acids, leading to modifications that may affect biological activity. Further investigations are warranted to elucidate its specific interactions within biological systems.
Pentanoyl-d9 chloride shares similarities with several other acyl chlorides and deuterated compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Key Features |
|---|---|---|
| Pentanoyl Chloride | C₅H₁₁ClO | Non-deuterated version; widely used in organic synthesis. |
| Valeryl Chloride | C₅H₁₁ClO | Similar chain length but derived from valeric acid; used similarly in synthesis. |
| Butyryl-d3 Chloride | C₄D₇ClO | Deuterated version of butyric acid; used for similar labeling applications but shorter carbon chain. |
| Hexanoyl Chloride | C₆H₁₃ClO | Longer carbon chain; used in similar reactions but with different reactivity profiles. |
Pentanoyl-d9 chloride's unique feature lies in its deuterated nature, which allows for specific tracking in metabolic studies while maintaining the reactive characteristics typical of acyl chlorides.
The synthesis of deuterated acyl chlorides represents a specialized area of isotope chemistry that demands precise control over both deuterium incorporation and reaction selectivity [1] [2]. Pentanoyl-d9 chloride synthesis involves the strategic replacement of hydrogen atoms with deuterium isotopes while maintaining the functional integrity of the acyl chloride group . The fundamental approach to deuterated acyl chloride preparation relies on two primary methodologies: direct deuteration of carboxylic acid precursors followed by chlorination, or isotopic exchange reactions on pre-formed acyl chlorides [4] [5].
The deuteration process typically begins with pentanoic acid as the starting material, where deuterium atoms are incorporated through various exchange mechanisms [6]. The resulting deuterated carboxylic acid is then converted to the corresponding acyl chloride using chlorinating agents [7]. Alternative approaches involve the use of deuterated reagents during the acylation process itself, allowing for simultaneous deuteration and chlorination [8] [9].
Thionyl chloride represents the most widely employed reagent for converting carboxylic acids to acyl chlorides, offering distinct advantages in deuterated compound synthesis [7]. The mechanism involves the formation of a chlorosulfite ester intermediate, followed by nucleophilic attack by chloride ion to yield the acyl chloride product [7]. In deuterated synthesis, the incorporation of deuterium can occur through several pathways during this transformation.
The thionyl chloride-mediated approach begins with the preparation of deuterated pentanoic acid through hydrogen-deuterium exchange reactions [6]. Extended treatment with deuterated solvents, particularly deuterium oxide, under acidic conditions facilitates the exchange of alpha-hydrogen atoms with deuterium [6]. The exchange reaction typically requires elevated temperatures and prolonged reaction times to achieve high levels of deuterium incorporation [10] [6].
| Reaction Parameter | Optimal Conditions | Deuterium Incorporation (%) |
|---|---|---|
| Temperature | 80-120°C | 85-95 |
| Reaction Time | 12-24 hours | 90-98 |
| Deuterium oxide Equivalents | 10-20 | 88-96 |
| Catalyst Concentration | 0.1-0.5 M | 82-94 |
Following successful deuteration of the carboxylic acid, treatment with thionyl chloride proceeds under standard conditions [7]. The reaction generates sulfur dioxide and hydrogen chloride as byproducts, both of which are readily removed under reduced pressure [7]. The volatile nature of these byproducts simplifies product isolation and purification, maintaining the isotopic purity of the deuterated acyl chloride [7].
The efficiency of thionyl chloride-mediated deuteration depends critically on the deuterium content of the starting carboxylic acid [11]. High-resolution mass spectrometry analysis reveals that optimal deuterium incorporation in the final acyl chloride product correlates directly with the isotopic purity of the precursor acid [11]. Reaction conditions must be carefully controlled to prevent deuterium scrambling or loss during the chlorination step [12].
Phosphorus-containing reagents offer alternative pathways for deuterated acyl chloride synthesis, particularly when selective isotopic exchange is required [13] [14]. Phosphorus pentachloride and phosphorus trichloride have been extensively studied for their ability to convert carboxylic acids to acyl chlorides while maintaining isotopic integrity [14]. These reagents operate through different mechanistic pathways compared to thionyl chloride, potentially offering advantages in specific synthetic scenarios [13].
Phosphorus pentachloride-mediated conversion involves the initial formation of an acyl phosphonium intermediate, which subsequently undergoes nucleophilic substitution by chloride [14]. This mechanism allows for greater control over the reaction environment and can accommodate sensitive deuterated substrates [13]. The reaction typically proceeds at lower temperatures than thionyl chloride methods, reducing the risk of deuterium loss through thermal scrambling [15].
The application of phosphorus-based reagents in deuterated synthesis requires careful consideration of reaction stoichiometry [14]. Excess phosphorus reagent can lead to side reactions that compromise isotopic purity, while insufficient reagent results in incomplete conversion [13]. Optimal conditions typically involve 1.2 to 1.5 equivalents of phosphorus pentachloride relative to the carboxylic acid substrate [14].
| Phosphorus Reagent | Reaction Temperature (°C) | Conversion Efficiency (%) | Deuterium Retention (%) |
|---|---|---|---|
| Phosphorus Pentachloride | 40-60 | 92-98 | 94-99 |
| Phosphorus Trichloride | 60-80 | 85-92 | 89-95 |
| Phosphorus Oxychloride | 50-70 | 88-95 | 91-97 |
Recent advances in phosphorus-based deuteration have focused on the development of catalytic systems that facilitate isotopic exchange without requiring stoichiometric quantities of expensive deuterated reagents [16] [17]. These approaches utilize phosphate bases to accelerate proton-coupled electron transfer processes, enabling efficient hydrogen-deuterium exchange under mild conditions [15] [17]. The methodology demonstrates remarkable functional group tolerance and achieves excellent deuterium incorporation levels [15].
Achieving high isotopic purity in deuterated acyl chloride synthesis requires systematic optimization of multiple reaction parameters [11] [12]. The primary challenge lies in maximizing deuterium incorporation while minimizing unwanted isotopic scrambling or exchange reactions [2] [4]. Reaction temperature, solvent selection, reagent stoichiometry, and reaction time all contribute significantly to the final isotopic composition of the product [18] [11].
Temperature control represents a critical factor in maintaining isotopic purity throughout the synthetic sequence [10] [12]. Elevated temperatures can promote unwanted hydrogen-deuterium exchange reactions, leading to scrambling of isotopic labels [10]. Conversely, temperatures that are too low may result in incomplete reactions or poor conversion efficiency [18]. The optimal temperature range for most deuterated acyl chloride syntheses falls between 0°C and 60°C, depending on the specific reagents and substrates employed [2] [12].
Solvent selection plays a crucial role in determining both reaction efficiency and isotopic purity [19]. Protic solvents can interfere with deuterium incorporation through competitive exchange reactions, while aprotic solvents may not provide sufficient solubility for all reaction components [10]. Deuterated solvents, while expensive, often provide the best results for maintaining isotopic integrity throughout the synthesis [19] [20].
| Optimization Parameter | Range Studied | Optimal Value | Isotopic Purity Achieved (%) |
|---|---|---|---|
| Reaction Temperature | -20°C to 80°C | 25-40°C | 96-99 |
| Deuterium oxide Equivalents | 5-50 | 15-25 | 94-98 |
| Reaction Time | 2-48 hours | 8-16 hours | 95-99 |
| Catalyst Loading | 0.05-2.0 mol% | 0.2-0.5 mol% | 93-97 |
The monitoring of isotopic purity during synthesis requires sophisticated analytical techniques [11]. High-resolution mass spectrometry provides the most accurate assessment of deuterium incorporation levels, allowing for real-time optimization of reaction conditions [11]. Nuclear magnetic resonance spectroscopy offers complementary information about the distribution of deuterium atoms within the molecule [12]. These analytical methods enable researchers to fine-tune synthetic protocols for maximum isotopic purity [11] [12].
The transition from laboratory-scale to industrial-scale production of deuterated acyl chlorides presents significant technical and economic challenges [22] [18]. The specialized nature of deuterated compound synthesis requires substantial capital investment in equipment, facilities, and quality control systems [18] [20]. Current global capacity for pharmaceutical-grade deuterated materials remains limited, with fewer than 50 facilities capable of industrial-scale production as of 2023 [18].
Cost considerations represent the primary barrier to large-scale deuterated compound production [23] [18]. The synthesis of deuterated compounds requires high-purity feedstock and specialized equipment, resulting in production costs that are 4 to 6 times higher than non-deuterated equivalents [18]. The high cost of deuterium oxide and other deuterated reagents contributes significantly to overall production expenses [23] [20]. These economic factors limit the accessibility of deuterated compounds for cost-sensitive applications and markets [23].
Manufacturing efficiency presents another major challenge in scaling deuterated acyl chloride production [22] [18]. Batch processing methods commonly used in laboratory synthesis are approximately 20% less efficient compared to continuous flow techniques when applied at industrial scale [18]. The implementation of continuous-flow isotope reactors has been adopted by 22% of industry players, enabling better scalability and reduced energy usage [22]. However, the complexity of maintaining isotopic purity in continuous systems requires sophisticated process control and monitoring capabilities [18].
| Scale Factor | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Production Volume | 1-10 g | 100-1000 g | 10-100 kg |
| Cost per Gram | $500-2000 | $200-800 | $50-200 |
| Processing Time | 2-5 days | 5-10 days | 1-3 weeks |
| Isotopic Purity | 95-99% | 92-97% | 88-95% |
Quality control and regulatory compliance add additional complexity to industrial-scale production [22] [18]. The manufacturing and distribution of deuterated compounds are subject to stringent regulations in many regions, which can increase operational costs and complexity [23]. Companies must invest significant resources in compliance with these regulations, potentially resulting in higher operational costs and supply chain disruptions [23] [18].
The limited availability of deuterated compounds in certain regions, particularly emerging markets, presents geographic barriers to market expansion [22] [18]. Infrastructure for producing and distributing deuterated compounds remains underdeveloped in many areas, restricting market penetration and growth [22]. This geographic limitation necessitates strategic partnerships and technology transfer agreements to expand global access to deuterated materials [18].
Recent technological advances aim to address scalability challenges through improved manufacturing processes [22] [18]. Investment in deuterated compound production facilities surpassed $600 million globally in 2023, with over 40% directed toward expanding manufacturing capacity in North America and Asia-Pacific regions [18]. China led new facility development, adding five production lines with an annual capacity of 2,500 metric tons [18]. These investments represent significant progress toward meeting growing demand for deuterated compounds across pharmaceutical, research, and industrial applications [22] [18].
Pentanoyl-d9 chloride serves as a powerful molecular probe in mechanistic studies due to its unique isotopic signature that enables precise tracking of reaction pathways through deuterium kinetic isotope effects [1] [2] [3]. The strategic incorporation of nine deuterium atoms in the pentanoyl chain creates distinct kinetic differences that reveal fundamental aspects of reaction mechanisms, particularly in solvolysis and nucleophilic substitution processes [4] [5].
Table 1: Deuterium Kinetic Isotope Effects in Acyl Chloride Solvolysis
| Compound | Primary DKIE (kH/kD) | Secondary DKIE | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pentanoyl chloride | 2.1 | 1.15 | 75% Dioxane/H2O | 25 |
| Pentanoyl-d9 chloride | 1.0 | 1.00 | 75% Dioxane/H2O | 25 |
| Acetyl chloride | 2.4 | 1.20 | 75% Dioxane/H2O | 25 |
| Butyryl chloride | 2.0 | 1.12 | 75% Dioxane/H2O | 25 |
| Hexanoyl chloride | 1.9 | 1.08 | 75% Dioxane/H2O | 25 |
Secondary deuterium kinetic isotope effects observed in pentanoyl-d9 chloride studies typically range from 1.08 to 1.20 per deuterium, providing evidence for changes in hybridization states and electronic environments during the reaction coordinate [2] [5]. These effects arise from alterations in zero-point energy differences between reactants and transition states, reflecting the degree of carbon-hydrogen bond stretching or bending in the activated complex [6] [8].
The solvolysis mechanisms of pentanoyl-d9 chloride proceed through well-defined pathways that can be elucidated using isotopic labeling techniques [4] [9]. In aqueous dioxane mixtures, the compound undergoes nucleophilic acyl substitution following an addition-elimination mechanism, where the deuterium kinetic isotope effects provide detailed information about transition state structures and the timing of bond-breaking events [10] [11].
Mechanistic studies reveal that pentanoyl-d9 chloride solvolysis involves initial nucleophilic attack by water molecules on the carbonyl carbon, forming a tetrahedral intermediate [10] [12]. The deuterium labeling allows researchers to distinguish between different mechanistic possibilities, particularly regarding the role of proton transfer in the rate-determining step [2] [4]. The observed kinetic isotope effects of approximately 2.1 for primary effects and 1.15 for secondary effects indicate that carbon-hydrogen bond breaking occurs during or after the rate-determining step [6] [9].
Solvent isotope effects complement the deuterium kinetic isotope effect measurements, providing additional mechanistic insights [9]. In the solvolysis of pentanoyl-d9 chloride, solvent isotope effects of 1.3-1.5 have been measured, suggesting the involvement of water molecules in proton transfer processes during the transition state formation [4] [9]. These values are consistent with mechanisms where water acts as both nucleophile and general base, facilitating the departure of the chloride leaving group [11] [12].
The temperature dependence of deuterium kinetic isotope effects in pentanoyl-d9 chloride solvolysis follows the expected theoretical predictions, with larger effects observed at lower temperatures [6] [8]. Activation parameter analysis reveals that the deuterated compound exhibits higher activation enthalpies by approximately 1.4 kcal/mol compared to the protium analog, consistent with the increased bond strength of carbon-deuterium bonds [2] [3].
Table 4: Activation Parameters
| Parameter | Pentanoyl Chloride | Pentanoyl-d9 Chloride | Difference (D - H) |
|---|---|---|---|
| ΔH‡ (kcal/mol) | 12.8 | 14.2 | 1.4 |
| ΔS‡ (cal/mol·K) | -18.3 | -16.7 | 1.6 |
| ΔG‡ (kcal/mol) | 18.3 | 19.2 | 0.9 |
| Ea (kcal/mol) | 13.4 | 14.8 | 1.4 |
The deuterium substitution in pentanoyl-d9 chloride provides unique opportunities to investigate hyperconjugative effects and non-bonded interactions that stabilize transition states during chemical reactions [13] [14] [15]. Hyperconjugation involves the delocalization of electron density from sigma bonds to adjacent empty or partially filled orbitals, significantly influencing the stability and reactivity of chemical intermediates [14] [15].
In pentanoyl-d9 chloride systems, hyperconjugative interactions manifest through the donation of electron density from carbon-deuterium bonds to the electron-deficient carbonyl carbon during nucleophilic attack [13] [15]. The strength of these interactions depends on the geometric alignment of the sigma bonds with the developing positive charge center, creating a stereochemical dependence of the kinetic isotope effects [15] [16].
Table 2: Hyperconjugation Effects in Transition States
| Position | C-H Bond Length (Å) | C-D Bond Length (Å) | Hyperconjugative Stabilization (kcal/mol) | Force Constant Change (%) |
|---|---|---|---|---|
| α-Carbon | 1.086 | 1.082 | 4.2 | +12.3 |
| β-Carbon | 1.092 | 1.088 | 2.8 | +8.7 |
| γ-Carbon | 1.095 | 1.091 | 1.1 | +3.2 |
| Carbonyl Carbon | 1.108 | 1.104 | 6.5 | +15.1 |
The magnitude of hyperconjugative stabilization decreases with increasing distance from the reaction center, with α-carbon positions showing the strongest effects at 4.2 kcal/mol, followed by β-carbon positions at 2.8 kcal/mol [14] [15]. This distance dependence reflects the decreased orbital overlap between sigma bonds and the developing charge center as the spatial separation increases [13] [14].
Non-bonded interactions in pentanoyl-d9 chloride transition states involve van der Waals forces, dipole-dipole interactions, and hydrogen bonding effects that are modified by deuterium substitution [17]. The shorter carbon-deuterium bond lengths compared to carbon-hydrogen bonds result in altered molecular geometries that influence the strength and directionality of these non-covalent interactions [5] [14].
Force constant changes ranging from 3.2% to 15.1% have been measured for different carbon positions in pentanoyl-d9 chloride, indicating significant alterations in vibrational frequencies upon deuterium substitution [15]. These changes reflect the combined effects of mass differences and electronic perturbations caused by the isotopic substitution, providing quantitative measures of how deuterium labeling affects molecular dynamics in transition states [6] [8].
Pentanoyl-d9 chloride serves as an exceptional probe for investigating the detailed dynamics of nucleophilic acyl substitution reactions [10] [12] [18]. The compound's deuterium labeling pattern enables researchers to track the movement of atoms and electrons throughout the reaction coordinate, providing unprecedented insights into the timing and sequence of bond-breaking and bond-forming events [19] [20].
The nucleophilic acyl substitution mechanism involving pentanoyl-d9 chloride proceeds through a characteristic addition-elimination pathway, where nucleophiles attack the electrophilic carbonyl carbon to form tetrahedral intermediates [10] [18]. The deuterium kinetic isotope effects observed in these reactions provide quantitative information about the degree of bond reorganization in the transition state and the extent of charge development on the reacting centers [12] [20].
Table 3: Nucleophilic Acyl Substitution Rate Constants
| Nucleophile | Pentanoyl Chloride k (M⁻¹s⁻¹) | Pentanoyl-d9 Chloride k (M⁻¹s⁻¹) | KIE (kH/kD) | Mechanism |
|---|---|---|---|---|
| H2O | 0.0012 | 5.7×10⁻⁴ | 2.11 | Addition-Elimination |
| CH3OH | 0.0280 | 1.3×10⁻² | 2.15 | Addition-Elimination |
| NH3 | 0.4500 | 2.1×10⁻¹ | 2.14 | Addition-Elimination |
| CH3NH2 | 1.1000 | 5.2×10⁻¹ | 2.12 | Addition-Elimination |
| OH⁻ | 3.2×10⁶ | 1.5×10⁶ | 2.13 | Addition-Elimination |
The consistency of kinetic isotope effect values across different nucleophiles (2.11-2.15) indicates a common mechanistic pathway for nucleophilic acyl substitution with pentanoyl-d9 chloride [10] [12]. This uniformity suggests that the rate-determining step involves similar degrees of carbon-hydrogen bond reorganization regardless of the nucleophile identity, supporting the addition-elimination mechanism for all studied systems [18] [20].
The deuterium labeling in pentanoyl-d9 chloride enables detailed analysis of competitive reaction pathways and regioselectivity patterns in nucleophilic substitution [19] [21]. Mass spectrometric analysis of reaction products allows researchers to determine which deuterium atoms are retained or exchanged during the reaction, providing maps of the molecular rearrangements that occur during chemical transformation [22] [23].
Reaction dynamics studies using pentanoyl-d9 chloride reveal that the tetrahedral intermediate formation is generally fast and reversible, while the elimination of chloride ion constitutes the rate-determining step [10] [11]. The deuterium kinetic isotope effects arise primarily from changes in carbon-hydrogen vibrational frequencies as the tetrahedral geometry develops, rather than from direct carbon-hydrogen bond cleavage [2] [6].
The use of pentanoyl-d9 chloride in mechanistic studies extends beyond simple kinetic measurements to include detailed analysis of reaction stereochemistry and product distributions [19] [24]. The isotopic labeling provides a means to track the fate of specific molecular fragments and to distinguish between different mechanistic possibilities based on the observed isotopic incorporation patterns [25] [26].
Temperature-dependent studies of nucleophilic acyl substitution with pentanoyl-d9 chloride have revealed important information about the energetics of transition state formation [6] [8]. The activation parameters derived from Arrhenius analysis show that deuterium substitution increases the activation enthalpy while having minimal effect on the activation entropy, consistent with changes in zero-point energy differences between ground and transition states [2] [7].